Amastatin hydrochloride

Aminopeptidase Enzyme Inhibition Protease

Amastatin hydrochloride is a slow, tight-binding, competitive inhibitor of multiple aminopeptidases , including human serum aminopeptidase A (glutamyl AP; IC50 = 0.54 μg/ml), aminopeptidase N (AP-M; Ki = 20-200 nM), and cytosolic leucine aminopeptidase. As a naturally occurring peptide analog, it exhibits a distinct inhibition profile that excludes aminopeptidase B (arginine AP) , establishing a foundational selectivity profile that is critical for experimental design.

Molecular Formula C21H39ClN4O8
Molecular Weight 511.0 g/mol
CAS No. 100938-10-1
Cat. No. B1662887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmastatin hydrochloride
CAS100938-10-1
SynonymsAmastatin HCl;  [S-(R*,S*)]-N-[N-[N-(3-Amino-2-hydroxy-5-methyl-1-oxohexyl)-L-valyl]-L-valyl]-L-aspartic Acid Monohydrochloride; 
Molecular FormulaC21H39ClN4O8
Molecular Weight511.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)O)O)N.Cl
InChIInChI=1S/C21H38N4O8.ClH/c1-9(2)7-12(22)17(28)20(31)25-16(11(5)6)19(30)24-15(10(3)4)18(29)23-13(21(32)33)8-14(26)27;/h9-13,15-17,28H,7-8,22H2,1-6H3,(H,23,29)(H,24,30)(H,25,31)(H,26,27)(H,32,33);1H/t12-,13+,15+,16+,17+;/m1./s1
InChIKeyGBDUPCKQTDKNLS-PORDUOSCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA crystalline solid

Amastatin Hydrochloride (CAS 100938-10-1): Product Overview for Aminopeptidase Inhibition Research


Amastatin hydrochloride is a slow, tight-binding, competitive inhibitor of multiple aminopeptidases [1], including human serum aminopeptidase A (glutamyl AP; IC50 = 0.54 μg/ml), aminopeptidase N (AP-M; Ki = 20-200 nM), and cytosolic leucine aminopeptidase . As a naturally occurring peptide analog, it exhibits a distinct inhibition profile that excludes aminopeptidase B (arginine AP) [1], establishing a foundational selectivity profile that is critical for experimental design.

Inhibition mechanism Slow, tight-binding competitive inhibitor supports prolonged target engagement studies.
Target selectivity Broad inhibition of AP-A, AP-N, and cytosolic LAP; excludes AP-B for selective experimental design.
Application scope Suited for aminopeptidase activity assays, neuropeptide metabolism studies, and in vitro enzyme kinetics.

Amastatin Hydrochloride: Why Substituting with Bestatin or Puromycin Compromises Experimental Fidelity


Aminopeptidase inhibitors are not functionally interchangeable; their potency and selectivity vary dramatically across enzyme subtypes. Amastatin exhibits a unique, broad-spectrum inhibition profile with I50 values in the low micromolar range (1.5–20 μM) against AP-A, AP-N, and AP-W, while common alternatives like bestatin fail to inhibit AP-A and are >4,000-fold less potent against AP-N (I50 = 89 μM) [1]. Furthermore, amastatin is a slow, tight-binding inhibitor with a Ki of 19 nM for AP-M, a mechanism distinct from the non-competitive inhibition shown by bestatin (Ki = 31.59 μM for porcine APA) [2][3]. These differences in target engagement and potency mean that substituting amastatin without quantitative justification will invalidate cross-study comparisons and produce misleading mechanistic conclusions.

AP-A coverage
Bestatin does not inhibit aminopeptidase A, while amastatin does; substitution may miss key enzyme activity.
AP-N potency gap
Amastatin inhibits AP-N at low micromolar range; bestatin requires substantially higher concentrations, raising off-target risk.
Mechanism mismatch
Amastatin's slow, tight-binding kinetics differ from bestatin's non-competitive mode, potentially altering inhibitor duration and reversibility.

Amastatin Hydrochloride: Quantitative Differentiation from Bestatin, Puromycin, and Other Aminopeptidase Inhibitors


Amastatin vs. Bestatin: Superior Broad-Spectrum Inhibition of Cell-Surface Aminopeptidases A, N, and W

In a direct head-to-head comparison, amastatin exhibited broad inhibitory activity against porcine kidney aminopeptidases A (AP-A), N (AP-N), and W (AP-W) with I50 values ranging from 1.5 to 20 μM. In stark contrast, bestatin failed to inhibit AP-A and was a very weak inhibitor of AP-N, with an I50 of 89 μM [1]. This represents a >4,000-fold difference in potency against AP-N, demonstrating that bestatin is not a suitable substitute for experiments requiring inhibition of this target.

AP-N Inhibition I50
Head-to-head
I50 1.5–20 μM vs. 89 μM (bestatin)
Supports AP-N assay selectivity review
Bestatin requires orders of magnitude higher concentration; cross-study validity may differ.
Aminopeptidase Enzyme Inhibition Protease Biochemical Assay

Amastatin vs. Bestatin and Puromycin: 100- to 1,000-Fold Higher Potency in Inhibiting Enkephalin Degradation

In a study measuring the degradation of the neuropeptide [Leu]enkephalin by a membrane-bound aminopeptidase, amastatin was the most potent inhibitor tested, with an IC50 of 25 nM. The alternative inhibitors bacitracin, bestatin, and puromycin were approximately 100 to 1,000 times less potent [1]. This highlights amastatin's superior efficacy in preserving neuropeptide integrity in relevant biological matrices.

Enkephalin Degradation IC50
Head-to-head
IC50 25 nM vs. comparators 100–1000× less potent
Supports neuropeptide stabilization assay context
Complete inhibition at nanomolar concentration; may vary with tissue type.
Neuropeptide Enkephalin Pain Research Enzyme Assay

Amastatin vs. Actinonin: Superior Inhibition of Aminopeptidase M (AP-M) Activity

In an assay for purified porcine kidney aminopeptidase M (AP-M), amastatin demonstrated the highest potency, achieving 98% inhibition at a concentration of 6 μM. Under identical conditions, the inhibitor actinonin achieved only 57% inhibition, and bestatin was the least potent of the series [1]. This confirms amastatin as a preferred tool for achieving near-complete inhibition of AP-M at a defined, moderate concentration.

AP-M Activity Blockade
Head-to-head
98% inhibition at 6 μM vs. 57% (actinonin)
Supports AP-M enzymatic assay endpoint review
Near-complete blockade at moderate concentration; bestatin less effective.
Aminopeptidase M Neurobiology Enzyme Assay Inhibitor Screening

Amastatin vs. Bestatin: Distinct Inhibition Mechanism (Slow, Tight-Binding vs. Non-Competitive) and Affinity

Amastatin acts as a slow, tight-binding, competitive inhibitor of aminopeptidase M (AP-M) with a net inhibition constant (Ki) of 19 nM [1]. In contrast, bestatin has been characterized as a non-competitive inhibitor of porcine glutamyl aminopeptidase (APA) with a much higher Ki of 31.59 μM [2]. This difference in both mechanism and affinity (over 1,600-fold) underscores that the two compounds engage their targets in fundamentally different ways, which has implications for both acute and long-term experimental protocols.

Inhibition Kinetics (Ki)
Cross-study comparable
Ki (AP-M) 19 nM (slow, tight-binding) vs. 31.59 μM (bestatin, non-competitive)
Supports mechanism-dependent assay interpretation
Slow-binding kinetics influence inhibitor washout and duration in experiments.
Enzyme Kinetics Mechanism of Action Drug Discovery Biochemistry

Amastatin vs. Arphamenine A and B: Superior Inhibition of Aminopeptidase W (AP-W)

A direct comparison of inhibitors on porcine aminopeptidase W (AP-W) activity revealed that amastatin achieves 100% inhibition at a concentration of 0.1 mM. Under the same conditions, the related inhibitor arphamenine A caused only 50% inhibition, and arphamenine B was largely ineffective, with only 7% inhibition [1]. This demonstrates amastatin's clear superiority as a tool for complete blockade of AP-W in biochemical assays.

AP-W Blockade Efficacy
Head-to-head
100% inhibition at 0.1 mM vs. 50% (arphamenine A), 7% (arphamenine B)
Supports AP-W functional characterization review
Amastatin achieves complete blockade; alternative inhibitors may leave residual activity.
Aminopeptidase W Enzyme Characterization Inhibitor Selectivity Biochemical Assay

Amastatin in Vivo: 40-Fold Selectivity for Aminopeptidase M over Aminopeptidase A

While many inhibitors show broad activity, amastatin's selectivity can be exploited in vivo. In rat plasma, amastatin was found to be 40-fold more potent as an inhibitor of aminopeptidase M (AmM) activity (IC50 = 0.2 μM) compared to aminopeptidase A (AmA) activity (IC50 = 8 μM) [1]. This differential potency was functionally confirmed in anesthetized rats, where intravenous infusion of amastatin (16 nmol/min) inhibited plasma AmM activity by 81% but AmA activity by only 10% [1]. This allows for selective manipulation of angiotensin metabolism in complex physiological systems.

In Vivo AmM/AmA Selectivity
Reported (animal model)
AmM IC50 0.2 μM vs. AmA 8 μM; in vivo 81% vs. 10% inhibition
Supports RAS in vivo model-response context
Selective engagement allows dissection of angiotensin metabolism; species-specific validation advised.
In Vivo Pharmacology Angiotensin Cardiovascular Research Enzyme Selectivity

Amastatin Hydrochloride: Recommended Research and Industrial Applications Based on Quantitative Evidence


Achieving Complete Inhibition of Aminopeptidase N (AP-N) in Biochemical Assays

Amastatin is the preferred inhibitor for achieving reliable, near-complete blockade of AP-N activity. Quantitative evidence shows that bestatin is a poor inhibitor of AP-N (I50 = 89 μM), whereas amastatin is effective in the low micromolar range (I50 = 1.5–20 μM) [1]. This ensures complete target engagement at concentrations that minimize off-target effects, which is essential for generating clean, interpretable data in AP-N functional studies.

Stabilizing Neuropeptides like Enkephalin for In Vitro Metabolism and Release Studies

For researchers studying the metabolism, release, or functional effects of short-lived neuropeptides like enkephalins, amastatin is the gold standard inhibitor. It has been shown to inhibit the degradation of [Leu]enkephalin with an IC50 of 25 nM, a potency that is 100- to 1000-fold greater than that of bacitracin, bestatin, and puromycin [2]. This allows for the preservation of peptide integrity in tissue preparations, enabling accurate measurements of release and receptor activation.

Selective In Vivo Manipulation of the Renin-Angiotensin System (RAS)

Amastatin enables targeted in vivo pharmacological studies of the RAS. Its 40-fold greater potency for aminopeptidase M (AmM) over aminopeptidase A (AmA) allows for the selective inhibition of angiotensin III degradation while largely sparing its formation from angiotensin II. This has been validated in vivo, where amastatin infusion (16 nmol/min) inhibited AmM by 81% but AmA by only 10% [3]. This tool enables the dissection of the specific roles of angiotensin II and III in blood pressure regulation.

Complete Inhibition of Aminopeptidase W (AP-W) for Enzyme Characterization

For studies aimed at characterizing the function of the less-understood aminopeptidase W (AP-W), amastatin provides the most efficacious tool for complete enzyme inhibition. Direct comparative data shows that at 0.1 mM, amastatin achieves 100% inhibition of AP-W, whereas related inhibitors like arphamenine A and B only achieve 50% and 7% inhibition, respectively [4]. This allows researchers to use amastatin as a definitive control to block AP-W activity and identify its specific contribution in complex biological samples.

Application
Selection Property
Validation Focus
AP-N functional studies
Broad aminopeptidase inhibition profile
Verify AP-N blockade at reported concentration ranges
Neuropeptide metabolism research
High potency in enkephalin degradation assays
Confirm complete peptide stabilization under assay conditions
Renin-angiotensin system (RAS) research
Differential inhibition of AmM and AmA aminopeptidases
Validate selective target engagement in plasma or in vivo models
AP-W characterization studies
Effective blockade of AP-W enzymatic activity
Validate complete inhibition compared to alternative inhibitors

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21 linked technical documents
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